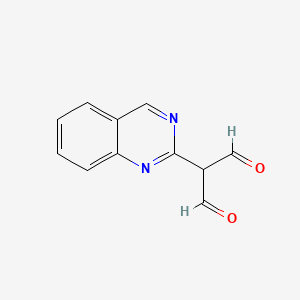

(Quinazolin-2-yl)propanedial

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

920974-64-7 |

|---|---|

Molekularformel |

C11H8N2O2 |

Molekulargewicht |

200.19 g/mol |

IUPAC-Name |

2-quinazolin-2-ylpropanedial |

InChI |

InChI=1S/C11H8N2O2/c14-6-9(7-15)11-12-5-8-3-1-2-4-10(8)13-11/h1-7,9H |

InChI-Schlüssel |

ZIIGQFUEECFJLI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C(C=O)C=O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Quinazolin 2 Yl Propanedial and Its Precursors/analogues

Retrosynthetic Analysis of (Quinazolin-2-yl)propanedial

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying key bond disconnections and strategic precursor molecules.

Identification of Key Disconnections and Precursors

For this compound, the primary retrosynthetic disconnections involve breaking the bonds that form the quinazoline (B50416) ring and the C-C bond of the propanedial (B3416024) substituent. A logical approach is to first disconnect the C2-substituent, leading to a quinazoline core with a reactive group at the C2 position, and propanedial or a synthetic equivalent. Subsequently, the quinazoline ring itself can be disconnected.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-C bond): The propanedial group at the C2 position can be retrosynthetically derived from a more stable precursor, such as a malonate ester, which can be introduced via nucleophilic substitution on a 2-haloquinazoline or by other C-C bond-forming reactions.

Disconnection 2 (Quinazoline Ring): The quinazoline ring is typically formed through cyclocondensation reactions. The key precursors for the quinazoline core are derivatives of 2-aminobenzaldehyde, 2-aminobenzonitrile (B23959), 2-aminophenyl ketones, or anthranilic acid.

This analysis identifies the following key precursors:

A 2-substituted benzene (B151609) derivative (e.g., anthranilic acid, 2-aminobenzonitrile).

A one-carbon (C1) unit provider for the C2 position of the quinazoline ring (e.g., an aldehyde, amide, or nitrile).

A three-carbon (C3) unit for the propanedial side chain (e.g., malondialdehyde or a protected equivalent).

Synthetic Approaches to the Quinazoline Core bearing C2-Substituents

The synthesis of the quinazoline core is a well-established area of organic chemistry, with numerous methods available for its construction. The choice of method often depends on the desired substitution pattern.

Cyclocondensation Reactions in Quinazoline Synthesis

Cyclocondensation reactions are the most common and versatile methods for constructing the quinazoline skeleton. These reactions typically involve the condensation of a 1,2-disubstituted benzene precursor with a source for the remaining atoms of the pyrimidine (B1678525) ring.

Anthranilic acid and its derivatives are widely used starting materials for the synthesis of quinazolin-4(3H)-ones, which can be subsequently converted to quinazolines. The Niementowski quinazoline synthesis involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. nih.gov

Microwave irradiation has been shown to significantly improve the efficiency of these reactions, reducing reaction times and often increasing yields. nih.govijarsct.co.in For instance, the condensation of anthranilic acid, an amine, and an orthoester can be carried out in the presence of a catalyst like heteropolyacids under microwave conditions to yield 3-substituted quinazolin-4(3H)-ones. researchgate.net

| Precursors | Reagents/Conditions | Product Type |

| Anthranilic acid, Amides | Thermal conditions | 4-Oxo-3,4-dihydroquinazolines |

| Anthranilic acid, Amines, Orthoesters | Microwave, Heteropolyacid catalyst | 3-Substituted quinazolin-4(3H)-ones researchgate.net |

| Substituted Anthranilic acids, Chloro-acyl chlorides | Acetic anhydride (B1165640), then an amine | Tricyclic 4(3H)-quinazolinone derivatives mui.ac.ir |

| 5-Chloro anthranilic acid, Acetic anhydride, PPA, Aromatic amines | Multistep synthesis | Substituted quinazolinone derivatives ijpsr.com |

2-Aminobenzonitriles are versatile precursors for the synthesis of various quinazoline derivatives. They can react with a range of electrophiles and undergo cyclization to form the quinazoline ring.

A common approach involves the reaction of 2-aminobenzonitriles with aldehydes or acyl chlorides. researchgate.net For example, a palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids provides 4-arylquinazolines in good yields. organic-chemistry.org Another method involves the reaction of 2-aminobenzonitriles with Grignard reagents to form ortho-aminoketimines, which then cyclize under alkaline conditions. mdpi.com

To avoid the use of toxic reagents like phosgene, greener synthesis methods have been developed for preparing quinazolindiones from o-aminobenzonitrile and CO2. researchgate.net

| Precursors | Reagents/Conditions | Product Type |

| 2-Aminobenzonitriles, Acyl chlorides | Microwave or ultrasound, Yb(OTf)3 | 4(3H)-Quinazolines researchgate.net |

| 2-Aminobenzonitriles, Triethyl orthocarboxylates, Boronic acids | Palladium(II) catalyst | 4-Arylquinazolines organic-chemistry.org |

| 2-Aminobenzonitriles, Grignard reagents | Alkaline conditions | N,4-Disubstituted quinazolines mdpi.com |

| o-Aminobenzonitrile, CO2 | Protic solvent | Quinazoline-2,4(1H,3H)-dione researchgate.net |

2-Aminoaryl alcohols and ketones are also valuable starting materials for quinazoline synthesis. These precursors can undergo condensation with various nitrogen and carbon sources to form the heterocyclic ring.

An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes leads to a wide range of 2-substituted quinazolines. organic-chemistry.org Similarly, a ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines yields quinazoline products. marquette.edu Cobalt-catalyzed cyclizations of 2-aminoaryl alcohols with ketones or nitriles also provide a convenient route to quinolines and quinazolines. acs.orgacs.org

Molecular iodine can catalyze the amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines in very good yields, using oxygen as the oxidant. organic-chemistry.orgnih.gov

| Precursors | Reagents/Conditions | Product Type |

| (2-Aminophenyl)methanols, Aldehydes | Copper catalyst, Ce(NO3)3·6H2O, NH4Cl | 2-Substituted quinazolines organic-chemistry.org |

| 2-Aminophenyl ketones, Amines | Ruthenium catalyst | Quinazolines marquette.edu |

| 2-Aminoaryl alcohols, Ketones or Nitriles | Cobalt(II) acetate | Quinolines and Quinazolines acs.orgacs.org |

| 2-Aminobenzaldehydes/ketones, Benzylamines | Molecular iodine, Oxygen | Quinazolines organic-chemistry.orgnih.gov |

Transition Metal-Catalyzed Quinazoline Formation

Transition metal catalysis has emerged as a powerful and versatile tool for the synthesis of quinazoline derivatives, offering significant advantages in terms of efficiency, selectivity, and functional group tolerance over classical methods. Various transition metals, including palladium, copper, nickel, and ruthenium, have been successfully employed to catalyze the formation of the quinazoline scaffold through diverse mechanistic pathways.

Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions are prominent in the synthesis of quinazolines, primarily through cascade or tandem cyclization processes. These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single operation, leading to complex quinazoline structures from readily available starting materials.

One notable strategy involves a palladium-catalyzed cascade cyclization of di-o-iodophenyl sulfonylguanidines with isocyanides. rsc.orgrsc.org This approach allows for the efficient and selective synthesis of 5- or 6-membered heterocyclic fused quinazolines. The reaction demonstrates good functional group tolerance and has been successfully applied to larger-scale synthesis. rsc.orgrsc.org Mechanistically, the process can proceed through different pathways depending on the isocyanide used. For instance, with tert-butyl isocyanide, the insertion of a second isocyanide molecule leads to a seven-membered palladium ring intermediate, which then undergoes reductive elimination to form a 6-membered heterocyclic fused quinazoline. rsc.org

Another palladium-catalyzed, three-component tandem reaction utilizes 2-aminobenzonitriles, aldehydes, and arylboronic acids to produce a diverse range of quinazoline derivatives in good yields. organic-chemistry.org This method is tolerant of bromo and iodo groups on the substrates. Furthermore, a one-pot sequential approach catalyzed by Pd2dba3 involves the reaction of amidines with aryl halides, proceeding through N-arylation, base-promoted imine formation, electro-cyclization, and subsequent oxidation. mdpi.com

A summary of representative palladium-catalyzed quinazoline syntheses is presented in the table below.

| Starting Materials | Catalyst/Reagents | Product Type | Ref. |

| di-o-iodophenyl sulfonylguanidines, isocyanides | Palladium catalyst | Heterocyclic fused quinazolines | rsc.orgrsc.org |

| 2-aminobenzonitriles, aldehydes, arylboronic acids | Palladium catalyst | Diverse quinazolines | organic-chemistry.org |

| Amidines, aryl halides | Pd2dba3, Cs2CO3, DDQ | Quinazoline derivatives | mdpi.com |

| N-(2-bromoaryl)amidines, isocyanides | Pd(OAc)2 | 4-aminoquinazolines | mdpi.com |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions provide an economical and efficient alternative for the synthesis of quinazolines and their derivatives. These methods often proceed via cascade reactions and can be performed under aerobic conditions.

A general and highly efficient copper-catalyzed method has been developed for the synthesis of quinazoline and quinazolinone derivatives from the cascade reactions of amidine hydrochlorides with substituted 2-halobenzaldehydes, 2-halophenylketones, or methyl 2-halobenzoates. rsc.org This approach is noted for its simplicity, economic viability, and practicality.

Copper(I) iodide (CuI) has been utilized in a tandem approach for synthesizing quinazoline derivatives from (2-bromophenyl)-methylamine and amide derivatives. mdpi.com This reaction uses K2CO3 as a base and is conducted in 2-propanol under air. Another CuI-catalyzed tandem reaction involves the synthesis of functionalized quinazolines from 1-(2-bromophenyl)-methanamines and amidines, with K3PO4 as the base and oxygen as the oxidant. mdpi.com

Furthermore, a copper-catalyzed isocyanide insertion process has been developed for the synthesis of quinazolin-4-ones. nih.gov The reaction of ethyl 2-isocyanobenzoate with aromatic amines in the presence of Cu(OAc)2·H2O and Et3N under microwave irradiation affords 3-arylated quinazolinones. nih.gov A Cu(I)-catalyzed synthesis of quinazolines has also been reported, which proceeds via a cascade cyclization/hydrodehalogenation using acetamide as a nitrogen source and water as a hydrogen source. rsc.org

The following table summarizes various copper-catalyzed methodologies for quinazoline synthesis.

| Starting Materials | Catalyst/Reagents | Product Type | Ref. |

| Amidine hydrochlorides, 2-halobenzaldehydes/ketones/benzoates | Copper catalyst | Quinazoline and quinazolinone derivatives | rsc.org |

| (2-bromophenyl)-methylamine, amides | CuI, K2CO3 | Quinazoline derivatives | mdpi.com |

| 1-(2-bromophenyl)-methanamines, amidines | CuI, K3PO4, pivalic acid, O2 | Functionalized quinazolines | mdpi.com |

| Ethyl 2-isocyanobenzoate, aromatic amines | Cu(OAc)2·H2O, Et3N | 3-Arylated quinazolin-4-ones | nih.gov |

| Aryl aldehydes, acetamide | Cu(I) catalyst | Quinazolines | rsc.org |

| 2-halobenzamides, (aryl)methanamines | CuBr, K2CO3, air | Quinazolinone derivatives | acs.org |

Nickel and Ruthenium-Catalyzed Dehydrogenative Couplings

Nickel and ruthenium catalysts have been effectively used in acceptorless dehydrogenative coupling (ADC) reactions to construct the quinazoline ring system. These methods are environmentally benign as they typically generate hydrogen gas and water as the only byproducts.

Nickel-Catalyzed Dehydrogenative Coupling:

Two environmentally friendly methods for quinazoline synthesis have been developed using nickel-catalyzed acceptorless dehydrogenative coupling. organic-chemistry.orgacs.orgnih.gov These reactions utilize inexpensive and readily available substrates. One pathway involves the reaction of 2-aminobenzylamine with benzyl alcohol (Path A), and the other uses 2-aminobenzyl alcohol with benzonitrile (Path B). organic-chemistry.orgacs.orgnih.gov Nickel catalysts featuring tetraaza macrocyclic ligands, such as [Ni(MeTAA)], have shown high efficiency, yielding a wide variety of substituted quinazolines in moderate to good yields. organic-chemistry.orgacs.orgnih.gov These reactions are typically carried out in a solvent like xylene with a base such as KOtBu. organic-chemistry.org A similar nickel-catalyzed one-pot cascade synthesis of quinazolin-4(3H)-ones proceeds via acceptorless dehydrogenative coupling of o-aminobenzamides with alcohols. acs.orgresearchgate.net

Ruthenium-Catalyzed Dehydrogenative Coupling:

Ruthenium catalysts are also highly effective for the dehydrogenative synthesis of quinazolines. An in situ formed ruthenium catalytic system, derived from a cationic ruthenium-hydride complex and a catechol ligand, has been shown to be highly selective for the dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazoline products. marquette.eduorganic-chemistry.orgnih.gov This method avoids the use of reactive reagents and the formation of toxic byproducts. marquette.eduorganic-chemistry.orgnih.gov

Another approach utilizes a bifunctional ruthenium NNN-pincer complex to catalyze the synthesis of quinazolines from 2-aminobenzyl alcohols and nitriles via an acceptorless dehydrogenative coupling reaction. rsc.org This catalytic system has demonstrated remarkably high turnover numbers (TON). rsc.org A commercially available Ru3(CO)12/Xantphos/t-BuOK catalyst system has also been employed for the dehydrogenative synthesis of 2-arylquinazolines from 2-aminoaryl methanols and benzonitriles. acs.org

A comparative overview of Nickel and Ruthenium-catalyzed dehydrogenative couplings is provided below.

| Catalyst Type | Starting Materials | Key Features | Ref. |

| Nickel | 2-aminobenzylamine and benzyl alcohol | Uses inexpensive catalysts, environmentally benign, produces H2 as a byproduct. | organic-chemistry.orgacs.orgnih.gov |

| Nickel | 2-aminobenzyl alcohol and benzonitrile | Tolerates various functional groups. | organic-chemistry.orgacs.orgnih.gov |

| Nickel | o-aminobenzamides and alcohols | One-pot cascade synthesis of quinazolin-4(3H)-ones. | acs.orgresearchgate.net |

| Ruthenium | 2-aminophenyl ketones and amines | High selectivity, avoids reactive reagents and toxic byproducts. | marquette.eduorganic-chemistry.orgnih.gov |

| Ruthenium | 2-aminobenzyl alcohols and nitriles | High turnover numbers achieved with a pincer complex. | rsc.org |

| Ruthenium | 2-aminoaryl methanols and benzonitriles | Utilizes a commercially available catalyst system. | acs.org |

Oxidative Cyclization Strategies for Quinazoline Scaffolds

Oxidative cyclization represents a significant strategy for the synthesis of quinazoline and quinazolinone scaffolds. These methods often involve the in situ generation of a reactive intermediate, which then undergoes cyclization and subsequent oxidation to form the aromatic quinazoline ring.

A common approach involves the cyclization of 2-aminobenzamides with aldehydes, followed by the oxidation of the resulting aminal intermediate. nih.gov While traditional methods employ stoichiometric amounts of oxidants like KMnO4, MnO2, and DDQ, modern strategies focus on more sustainable and efficient oxidative systems. nih.gov

An electro-oxidative cyclization method has been developed for the synthesis of quinazolinones, promoted by K2S2O8 under undivided electrolytic conditions. nih.govrsc.org This protocol proceeds without the need for a transition metal catalyst or a base and allows for the direct oxidative cyclization of primary alcohols with 2-aminobenzamides at room temperature in a one-pot procedure. nih.govrsc.org

Another strategy involves the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) to initiate the oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. nih.gov This reaction leads to the formation of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structural analogs of naturally occurring vasicinone alkaloids. nih.gov

Metal-free oxidative approaches are also gaining traction due to growing environmental concerns. researchgate.net For example, an I2-/KI-promoted oxidative C(sp³)–C(sp²) bond formation has been described for the synthesis of trifluoromethylated quinazolines. researchgate.net

Microwave-Assisted and Ultrasound-Promoted Quinazoline Synthesis

The application of non-conventional energy sources like microwave irradiation and ultrasound has significantly advanced the synthesis of quinazolines, offering benefits such as reduced reaction times, increased yields, and improved energy efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation (MWI) has been widely applied in various organic transformations to accelerate reaction rates. frontiersin.org In quinazoline synthesis, MWI has been shown to be a more effective, sustainable, and greener energy source compared to conventional heating. frontiersin.org For instance, the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides, traditionally requires lengthy and high-temperature conditions. Under microwave irradiation, this reaction can be completed in a much shorter time with improved yields. frontiersin.org

A microwave-assisted protocol has been developed for the synthesis of 2-substituted quinazolinones using a recyclable ionic liquid-supported copper catalyst. rsc.org This method is characterized by its operational simplicity and rapid, clean, and energy-efficient nature. rsc.org Furthermore, a facile and green one-pot synthesis of quinazolinone derivatives from 2-aminobenzamide and various alcohols has been achieved using microwave irradiation under solvent-free conditions with a commercial copper catalyst. nih.gov The use of microwaves in this case significantly increased the reactivity compared to conventional heating. nih.gov

A convergent microwave-assisted synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors has also been reported, using the bio-sourced solvent pinane. nih.gov

Ultrasound-Promoted Synthesis:

Ultrasound irradiation is another green synthetic technique that has been successfully employed for the synthesis of quinazoline derivatives. An environmentally friendly and mild Bischler cyclization was developed to access quinazolines with diverse substitutions using ultrasound. nih.gov This method was used to prepare a library of 53 quinazoline derivatives. nih.gov

Ultrasound has also been shown to influence the reaction pathway in the synthesis of 4-tosyl quinazoline derivatives. nih.gov In a Cu-catalyzed cross-coupling reaction of 2-iodoaniline and tosyl methyl isocyanide, ultrasonic conditions led to C-H activation, whereas the reaction proceeded via a cross-coupling pathway without ultrasound. nih.gov The use of ultrasound in this reaction also reduced the reaction time and increased the product yield. nih.gov

The following table highlights the advantages of microwave and ultrasound-assisted synthesis of quinazolines.

| Technique | Key Advantages | Example Application | Ref. |

| Microwave Irradiation | Reduced reaction times, higher yields, lower energy input, greener approach. | Niementowski quinazoline synthesis; Synthesis with ionic liquid-supported copper catalyst; Solvent-free synthesis. | frontiersin.orgrsc.orgnih.gov |

| Ultrasound Promotion | Environmentally friendly, mild conditions, can influence reaction pathways. | Bischler cyclization for diverse quinazolines; Synthesis of 4-tosyl quinazolines via C-H activation. | nih.govnih.gov |

Solvent-Free and Environmentally Benign Synthetic Protocols

The development of solvent-free and environmentally benign synthetic protocols is a key goal in green chemistry. Several such methods have been established for the synthesis of quinazoline derivatives, often in combination with microwave irradiation or the use of solid-supported catalysts.

A solvent-free synthesis of quinazolin-4(3H)-ones has been achieved by reacting anthranillic acid with various amides, such as nicotinamide, benzamide, and formamide, on montmorillonite K-10 clay. slideshare.netsemanticscholar.org This method offers the advantages of being solvent-free, providing good yields, having short reaction times, and employing a simple work-up procedure with a reusable catalyst. slideshare.net

In conjunction with microwave irradiation, solvent-free conditions have been utilized for the synthesis of quinazolines. For example, the combination of supported reagents and MWI was used for the solvent-free preparation of quinazolines through the Niementowski synthesis using acidic alumina, silica gel, or montmorillonite K-10. frontiersin.org A microwave-assisted, solvent-free, and transition-metal-free reaction for preparing 2,4-disubstituted quinazolines has also been developed, using a catalytic amount of trimethylsilyltrifluoromethane sulfonate (TMSOTf). frontiersin.org

Furthermore, a stainless-steel-driven decarboxylative acyl radical generation from α-keto acids enables an oxidant-free and solvent-free synthesis of quinazolinones at room temperature. organic-chemistry.org

These solvent-free and environmentally benign protocols offer sustainable alternatives to traditional synthetic methods that often rely on volatile and hazardous organic solvents.

Introduction of the Propanedial Moiety at C2 of the Quinazoline Ring

The introduction of a propanedial moiety at the C2 position of the quinazoline ring presents a unique synthetic challenge. Direct methods for this specific transformation are not extensively documented, necessitating the exploration of strategic approaches that leverage known reactions in heterocyclic chemistry. These strategies primarily involve the use of malonaldehyde or its synthetic equivalents, the functionalization of pre-existing C2-substituents, and the application of multi-component reactions for a more direct assembly.

Strategies Utilizing Malonaldehyde or its Equivalents as Building Blocks

A plausible and direct approach to installing the propanedial group involves the use of malonaldehyde or its protected forms as key building blocks. Malonaldehyde itself is often challenging to handle due to its high reactivity and tendency to polymerize. Therefore, its synthetic equivalents, such as malonaldehyde bis(dimethyl acetal) or malonaldehyde tetraethyl acetal, are more commonly employed.

One potential strategy involves the reaction of a 2-haloquinazoline, such as 2-chloroquinazoline, with a protected form of malonaldehyde. The reaction would likely proceed via a nucleophilic aromatic substitution mechanism, where an organometallic derivative of the protected malonaldehyde, for instance, a lithiated or Grignard reagent, displaces the halide at the C2 position. The subsequent hydrolysis of the acetal protecting groups under acidic conditions would then unveil the desired dialdehyde (B1249045) functionality.

Table 1: Potential Reaction Scheme Utilizing a Malonaldehyde Equivalent

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Chloroquinazoline, Malonaldehyde bis(dimethyl acetal) | 1. n-BuLi, THF, -78 °C; 2. 2-Chloroquinazoline | 2-(2,2-Dimethoxyethyl)quinazoline |

| 2 | 2-(2,2-Dimethoxyethyl)quinazoline | Aqueous HCl, heat | This compound |

Note: This represents a hypothetical reaction pathway based on established organometallic and acetal hydrolysis reactions chemistrysteps.commasterorganicchemistry.comrsc.org.

Another approach could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a 2-haloquinazoline and a suitable organoboron or organotin derivative of a protected malonaldehyde.

Functionalization of C2-Substituted Quinazolines to Yield Dialdehyde Functionality

An alternative to direct construction is the functionalization of a pre-existing substituent at the C2 position of the quinazoline ring. This multi-step approach offers flexibility and relies on well-established organic transformations.

A common starting material for this strategy is 2-methylquinazoline (B3150966). The methyl group can be activated and elaborated to introduce the required carbon atoms and functional groups. One potential pathway is the Vilsmeier-Haack reaction, which is known to formylate activated aromatic and heterocyclic systems rsc.orglew.rocolumn-chromatography.com. While typically used for direct formylation of rings, it can also react with activated methyl groups. A variation of this reaction on 2-methylquinazoline could potentially lead to the formation of a β-chloro vinamidinium salt, which upon hydrolysis, would yield the propanedial.

Another strategy starting from 2-methylquinazoline involves a Claisen condensation with an appropriate ester, such as ethyl formate synarchive.comwikipedia.orgopenstax.orglibretexts.org. This would introduce a formyl group at the carbon adjacent to the quinazoline ring, forming a β-keto aldehyde. Subsequent synthetic steps would be required to introduce the second aldehyde group.

Alternatively, one could start with 2-acetylquinazoline. A possible route to the dialdehyde from this intermediate could involve a reaction with the Vilsmeier reagent (POCl₃/DMF) to achieve diformylation at the acetyl group, a transformation that has been observed in related heterocyclic systems researchgate.net. Hydrolysis of the resulting intermediate would then yield this compound.

Table 2: Potential Functionalization Strategies for C2-Substituted Quinazolines

| Starting Material | Key Transformation | Reagents | Potential Intermediate |

| 2-Methylquinazoline | Vilsmeier-Haack Reaction | POCl₃, DMF | 3-(Dimethylamino)-2-(quinazolin-2-yl)prop-2-en-1-iminium salt |

| 2-Methylquinazoline | Claisen Condensation | NaH, Ethyl formate | 3-Oxo-3-(quinazolin-2-yl)propanal |

| 2-Acetylquinazoline | Diformylation | POCl₃, DMF | 2-(Quinazolin-2-yl)-1,3-bis(dimethylamino)trimethinium salt |

Multi-Component Reactions for Direct Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic molecules in a single step reddit.comrochester.edunih.govjove.comnih.govnih.gov. While a specific MCR for the direct synthesis of this compound is not explicitly reported, the principles of MCRs suggest a plausible route.

A hypothetical MCR could involve the condensation of a 2-aminobenzonitrile derivative, an amine, and a protected form of malonaldehyde or a synthetic equivalent that can act as a C2 synthon. The reaction would likely be catalyzed by a Lewis or Brønsted acid and proceed through a series of tandem reactions, including imine formation, cyclization, and aromatization, to construct the 2-substituted quinazoline core.

For instance, the reaction of 2-aminobenzonitrile with malononitrile (B47326) has been utilized in the synthesis of certain heterocyclic systems, showcasing the potential for malononitrile derivatives to participate in such cyclizations nih.gov. Adapting this concept to a malonaldehyde equivalent could pave the way for a direct synthesis of the target compound. The success of such a reaction would be highly dependent on the reactivity and compatibility of the chosen malonaldehyde equivalent with the other reaction components under the MCR conditions.

Purification and Isolation Techniques for this compound and Intermediates

The purification and isolation of this compound and its synthetic intermediates are critical steps to obtain a compound of high purity. The presence of two reactive aldehyde groups in the final product, as well as various functional groups in the intermediates, necessitates the careful selection of purification methods to avoid degradation or side reactions.

Chromatographic Separation Methods

Column chromatography is a versatile and widely used technique for the purification of organic compounds. For the separation of this compound and its precursors, the choice of stationary and mobile phases is crucial.

Stationary Phase: Silica gel is the most common stationary phase; however, the acidic nature of silica can sometimes lead to the degradation of acid-sensitive compounds, such as acetals or the dialdehyde product itself. In such cases, neutral alumina can be a suitable alternative, as it is particularly useful for the separation of aldehydes and ketones column-chromatography.comsilicycle.comhawach.comsigmaaldrich.comreddit.com. Deactivated silica gel, prepared by treatment with a base like triethylamine, can also be employed to minimize degradation.

Mobile Phase: The choice of eluent depends on the polarity of the compound being purified. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Common solvent systems include mixtures of hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone. The optimal solvent system is typically determined by thin-layer chromatography (TLC) analysis prior to performing the column separation.

Table 3: Recommended Chromatographic Conditions for Purification

| Compound Type | Stationary Phase | Recommended Eluent System (starting point) |

| Protected Intermediates (e.g., acetals) | Silica Gel or Neutral Alumina | Hexane/Ethyl Acetate (gradient) |

| This compound | Neutral Alumina or Deactivated Silica Gel | Dichloromethane/Ethyl Acetate (gradient) |

For intermediates that are basic in nature, such as some quinazoline derivatives, the addition of a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape and reduce tailing on silica gel.

Recrystallization and Precipitation Techniques

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization wikipedia.orghawach.comsigmaaldrich.comlookchem.comresearchgate.netmit.edu. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

For quinazoline derivatives, a variety of solvents have been reported for recrystallization, including ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate nih.govcibtech.org. For a polyfunctional compound like this compound, a mixed solvent system may be necessary to achieve the desired solubility profile. The process involves dissolving the crude product in a minimum amount of a hot "good" solvent and then slowly adding a "poor" solvent until the solution becomes turbid. Upon slow cooling, crystals of the purified compound should form.

Precipitation can also be used as a purification method. This involves dissolving the crude product in a suitable solvent and then adding another solvent in which the desired compound is insoluble, causing it to precipitate out while impurities remain in solution.

For aldehydes that are prone to oxidation or other side reactions, purification via the formation of a bisulfite adduct is a classic and effective method reddit.comrochester.edunih.govjove.comlookchem.com. The crude aldehyde is treated with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be isolated by filtration. The purified aldehyde can then be regenerated by treating the adduct with a dilute acid or base. This method is particularly useful for separating aldehydes from non-carbonyl impurities.

Chemical Reactivity and Transformation Pathways of Quinazolin 2 Yl Propanedial

Condensation Reactions of the Propanedial (B3416024) Functionality

The propanedial moiety of (Quinazolin-2-yl)propanedial is highly susceptible to condensation reactions with a range of nucleophiles, particularly amines. These reactions are fundamental to the construction of new molecular frameworks.

Reactions with Amines and Diamines Leading to Imines and Heterocycles

The reaction of this compound with primary amines readily forms Schiff bases, or imines, at one or both aldehyde positions. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. When bifunctional nucleophiles such as diamines are employed, these reactions can lead to the formation of macrocycles or other heterocyclic systems through a double condensation.

For instance, the reaction with substituted anilines can yield mono- or di-anil derivatives, depending on the stoichiometry of the reactants. The electron-withdrawing or -donating nature of the substituents on the aniline can influence the rate of reaction.

With diamines, such as ethylenediamine or o-phenylenediamine, cyclocondensation reactions are expected to occur, leading to the formation of diazepine or benzodiazepine-fused quinazoline (B50416) systems, respectively. These reactions are often catalyzed by acid and proceed via a tandem imine formation-cyclization sequence. The regioselectivity of the cyclization can be influenced by the nature of the diamine and the reaction conditions.

| Reactant | Product Type | Potential Heterocyclic System |

| Primary Amine (e.g., Aniline) | Imine (Schiff Base) | N/A |

| Ethylenediamine | Diazepine | Dihydro-1H-1,4-diazepine |

| o-Phenylenediamine | Benzodiazepine | Dihydro-1H-1,5-benzodiazepine |

Formation of Enamine and Related Derivatives

This compound can react with secondary amines, such as pyrrolidine or piperidine, to form enamine derivatives. nih.govnih.gov This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates. The propanedial moiety can form a stable, conjugated enaminone system where one aldehyde has reacted to form an enamine and the other remains a free carbonyl, or a dienamine if both aldehydes react.

These enamine derivatives are valuable synthetic intermediates due to their nucleophilic character at the β-carbon, allowing for subsequent alkylation or acylation reactions. The equilibrium between the enamine and the starting materials can often be shifted towards the product by removal of water. jlu.edu.cn

Cyclization Reactions Driven by the Dialdehyde (B1249045) Moiety

The 1,3-dicarbonyl arrangement in this compound provides a scaffold for various cyclization reactions, leading to the formation of fused polycyclic systems.

Intramolecular Cyclizations Leading to Fused Polycyclic Systems

While this compound itself does not possess the necessary functionalities for a simple intramolecular aldol-type condensation, its derivatives can undergo such reactions. For example, if the quinazoline ring were to bear a nucleophilic group at an appropriate position, intramolecular cyclization could be envisioned.

More commonly, intramolecular cyclizations would involve a pre-functionalized substrate derived from this compound. For instance, a Knoevenagel condensation of the dialdehyde with an active methylene (B1212753) compound could be followed by an intramolecular cyclization to form a fused ring system.

Intermolecular Cycloaddition Reactions

The propanedial moiety can participate in intermolecular cycloaddition reactions. For example, with reagents like hydrazine (B178648) or its derivatives, pyrazole (B372694) ring formation is a common outcome for 1,3-dicarbonyl compounds. The reaction of this compound with hydrazine would be expected to yield a quinazolinyl-substituted pyrazole.

Furthermore, the enamine derivatives of this compound can act as the 4π component in [4+2] cycloaddition (Diels-Alder) reactions with suitable dienophiles. This provides a pathway to complex, fused heterocyclic systems.

Derivatization and Functionalization of the Aldehyde Groups

The aldehyde groups of this compound are amenable to a wide range of derivatization and functionalization reactions, which can be used to modulate the electronic properties of the molecule or to introduce new functionalities for further synthetic transformations.

One of the most common reactions of aldehydes is the Knoevenagel condensation, which involves the reaction with an active methylene compound in the presence of a weak base. wikipedia.orgresearchgate.net For this compound, this reaction can be performed with reagents such as malononitrile (B47326) or ethyl cyanoacetate to yield α,β-unsaturated products. These products are themselves versatile intermediates for subsequent reactions.

The aldehyde groups can also be oxidized to carboxylic acids using standard oxidizing agents or reduced to alcohols with reducing agents like sodium borohydride. Furthermore, they can undergo Wittig reactions to form alkenes or be converted to other functional groups through various organic transformations.

| Reaction Type | Reagent | Functional Group Transformation |

| Knoevenagel Condensation | Malononitrile, Ethyl Cyanoacetate | Aldehyde to α,β-Unsaturated Nitrile/Ester |

| Oxidation | Potassium Permanganate | Aldehyde to Carboxylic Acid |

| Reduction | Sodium Borohydride | Aldehyde to Alcohol |

| Wittig Reaction | Phosphonium Ylide | Aldehyde to Alkene |

Oxidation to Carboxylic Acids

The propanedial side chain of this compound can be readily oxidized to form the corresponding dicarboxylic acid, (Quinazolin-2-yl)malonic acid. This transformation involves the conversion of the two aldehyde functional groups into carboxylic acid groups. A variety of oxidizing agents can accomplish this, ranging from strong oxidants to milder, more selective reagents. The choice of oxidant may depend on the desired reaction conditions and the presence of other sensitive functional groups in a more complex substrate.

Common laboratory methods for the oxidation of aldehydes to carboxylic acids are well-established. mdpi.comorganic-chemistry.org For instance, strong oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective. However, milder conditions are often preferred to avoid potential side reactions on the quinazoline ring. A widely used method is the Pinnick oxidation, which employs sodium chlorite (NaClO₂) buffered with a mild acid. Another modern and efficient method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (NaOCl). organic-chemistry.orgnih.gov

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Potassium permanganate (KMnO₄) or Sodium chlorite (NaClO₂) | (Quinazolin-2-yl)malonic acid |

Reduction to Alcohols

The aldehyde groups of this compound can be reduced to primary alcohols, yielding 2-(Quinazolin-2-yl)propane-1,3-diol. This transformation is a fundamental reaction in organic synthesis and is typically achieved using metal hydride reagents.

The most common reagents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent that is selective for aldehydes and ketones, making it ideal for this transformation without affecting the aromatic quinazoline ring. It is typically used in alcoholic solvents like methanol or ethanol. Lithium aluminum hydride is a much stronger reducing agent and would also effectively reduce the dialdehyde, though its higher reactivity requires anhydrous conditions and careful handling. Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another effective method for the reduction of aldehydes. scispace.com

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 2-(Quinazolin-2-yl)propane-1,3-diol |

Nucleophilic Additions to Aldehyde Carbonyls

The carbonyl carbons of the propanedial moiety are electrophilic and are thus susceptible to attack by a wide range of nucleophiles. These reactions are characteristic of aldehydes and lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Examples of nucleophilic addition reactions include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) followed by acidification adds a cyano group and a hydroxyl group across the carbonyl double bond.

Acetal Formation: In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form an acetal, which can serve as a protecting group for the carbonyl function.

Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that add to the carbonyl carbon to form, after an aqueous workup, secondary alcohols.

These addition reactions provide versatile pathways for further functionalization of the side chain.

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Cyanide | KCN, H⁺ | Cyanohydrin |

| Alcohol (R'-OH) | R'-OH, H⁺ | Acetal |

| Organometallic | 1. R'-MgBr or R'-Li 2. H₂O | Secondary Alcohol |

Reactivity of the Quinazoline Nitrogen Atoms and Ring System

The quinazoline ring is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wikipedia.org The presence and position of the two nitrogen atoms significantly influence the electronic properties and chemical reactivity of the entire ring system. The nitrogen atoms are basic and can be protonated or alkylated. The pyrimidine part of the ring is generally electron-deficient and resistant to electrophilic attack but is susceptible to nucleophilic substitution, particularly at positions 2 and 4. wikipedia.org

N-Alkylation and N-Acylation Reactions

The nitrogen atoms in the quinazoline ring can act as nucleophiles, participating in alkylation and acylation reactions. mdpi.com In the parent quinazoline system, alkylation with agents like alkyl halides or sulfates typically occurs at the N3 position. scispace.comnih.gov This reaction leads to the formation of a quinazolinium salt. The resulting positive charge on the nitrogen atom further activates the ring towards nucleophilic attack.

N-acylation, the introduction of an acyl group (R-C=O), can also occur at the ring nitrogens. Acylation of quinazolin-4(3H)-one, for example, can be directed to either the N3-position or the O4-position depending on the reaction conditions and the solvent used. nih.gov These reactions are crucial for the synthesis of a wide variety of substituted quinazoline derivatives. nih.gov

| Reaction Type | Reagent | Typical Site of Reaction | Product |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N3 | 3-Alkylquinazolinium salt |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N3 | 3-Acylquinazolinone derivative |

Electrophilic Aromatic Substitution on the Quinazoline Ring

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. In the quinazoline ring system, the pyrimidine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing effect of the two nitrogen atoms. wikipedia.org Consequently, electrophilic substitution occurs preferentially on the benzene portion of the molecule.

The only well-documented electrophilic substitution reaction of quinazoline itself is nitration. scispace.comnih.gov The reaction of quinazoline with fuming nitric acid in the presence of concentrated sulfuric acid results in the introduction of a nitro group (NO₂) onto the benzene ring. Theoretical calculations and experimental results show that the order of reactivity for electrophilic attack is positions 8 > 6 > 5 > 7. scispace.comnih.gov The primary product of nitration is 6-nitroquinazoline.

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | Fuming HNO₃, concentrated H₂SO₄ | 6-Nitroquinazoline |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (Quinazolin-2-yl)malonic acid |

| 2-(Quinazolin-2-yl)propane-1,3-diol |

| 6-Nitroquinazoline |

| Potassium permanganate |

| Sodium chlorite |

| Sodium hypochlorite |

| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) |

| Sodium borohydride |

| Lithium aluminum hydride |

| Hydrogen cyanide |

| Potassium cyanide |

Advanced Spectroscopic Elucidation Methods and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to understand the compound's conformational dynamics.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For "(Quinazolin-2-yl)propanedial," the ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinazoline (B50416) ring system and the propanedial (B3416024) substituent. The chemical shifts (δ) of the aromatic protons on the quinazoline core would typically appear in the downfield region (around 7.0-9.0 ppm). The protons of the propanedial group, including the aldehydic protons and the methine proton, would have characteristic chemical shifts and coupling patterns that would help to confirm the presence of this side chain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of different types of carbon atoms in a molecule and their electronic environment. The spectrum of "this compound" would display unique resonances for each carbon atom. The carbonyl carbons of the dialdehyde (B1249045) in the propanedial moiety would be expected to appear at the most downfield region of the spectrum (typically >190 ppm). The carbons of the quinazoline ring would have chemical shifts in the aromatic region (around 110-160 ppm), with the carbon atom directly attached to the propanedial substituent showing a specific chemical shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for the Quinazoline Core

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~160 |

| C4 | ~165 |

| C4a | ~120 |

| C5 | ~127 |

| C6 | ~127 |

| C7 | ~134 |

| C8 | ~126 |

| C8a | ~149 |

Note: These are predicted values based on related quinazoline structures and may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To establish the complete bonding network and spatial relationships within the molecule, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of the protons within the quinazoline ring and the propanedial side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This powerful technique is instrumental in connecting different fragments of the molecule, for instance, establishing the connectivity between the propanedial substituent and the C2 position of the quinazoline ring. It is also key for assigning quaternary carbons (carbons with no attached protons).

Dynamic NMR Studies for Conformational Analysis

The propanedial side chain attached to the quinazoline ring may exhibit conformational flexibility. Dynamic NMR studies, which involve recording NMR spectra at various temperatures, could provide insights into the rotational barriers around the single bond connecting the quinazoline ring and the propanedial group. Changes in the NMR spectra at different temperatures can be analyzed to determine the energetic barriers between different conformations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Computational Chemistry and Quantum Chemical Investigations of Quinazolin 2 Yl Propanedial

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Identification of Electrophilic and Nucleophilic Sites

The reactivity of the quinazoline (B50416) ring, the core of (Quinazolin-2-yl)propanedial, is dictated by the distribution of electron density. The pyrimidine (B1678525) ring generally resists electrophilic substitution, with the 4-position being more reactive than the 2-position. Conversely, the benzene (B151609) ring is more susceptible to electrophilic attack, with the order of reactivity being 8 > 6 > 5 > 7 wikipedia.org.

Nucleophilic substitution reactions are also a key feature of quinazoline chemistry. For instance, 2- and 4-halo derivatives of quinazoline readily undergo displacement by nucleophiles wikipedia.org. In the context of this compound, the propanedial (B3416024) side chain introduces additional reactive sites. The carbonyl groups of the dialdehyde (B1249045) are electrophilic centers, susceptible to nucleophilic attack.

Computational methods such as Molecular Electrostatic Potential (MEP) analysis are employed to visualize the electrophilic and nucleophilic regions of a molecule. For quinazoline derivatives, these studies help in understanding the sites prone to chemical reactions. For example, a novel amide derived from isatoic anhydride (B1165640) and 2-aminobenzimidazole (B67599) was found to have three nucleophilic sites, making it a versatile precursor for synthesizing various quinazolinone-based compounds nih.gov.

The table below summarizes the general reactivity of the quinazoline scaffold.

| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| 2 | Less Reactive | Reactive (with leaving group) |

| 4 | More Reactive | Reactive (with leaving group) |

| 5 | Less Reactive | Not typically reactive |

| 6 | More Reactive | Not typically reactive |

| 7 | Less Reactive | Not typically reactive |

| 8 | Most Reactive | Not typically reactive |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactionsresearchgate.net

Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms and identifying transition states, which are often difficult to characterize experimentally. For quinazoline derivatives, computational studies have been used to understand various synthetic pathways.

For instance, a plausible mechanism for the formation of quinazolines from the reaction of tertiary amines with other reagents involves an initial anodic oxidation to form an iminium intermediate, followed by condensation and a tandem condensation-oxidation process to yield the final product acs.org. Another study detailed a reaction mechanism for the synthesis of 4-phenylquinazoline, involving the in-situ generation of carbodiimide (B86325) from thiourea (B124793), which then reacts with 2-aminobenzophenone (B122507) researchgate.net.

These computational approaches, often employing Density Functional Theory (DFT), allow for the calculation of activation energies and the visualization of molecular geometries along the reaction coordinate, providing a detailed understanding of the reaction dynamics.

Molecular Modeling and Docking Studies for Receptor Interaction Prediction (Excluding Biological Outcomes)mdpi.comacs.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex ukaazpublications.com. This method is extensively used in drug design to understand how a ligand, such as a quinazoline derivative, might interact with a biological target.

Numerous molecular docking studies have been performed on quinazoline-based compounds to predict their binding modes with various receptors. For example, docking studies on novel quinazolinones as potential antibacterial agents have helped to understand their interaction with target enzymes ukaazpublications.com. Similarly, the binding affinity and interactive mode between quinazoline derivatives and protein targets like cyclooxygenase-2 (COX-2) have been evaluated using molecular docking unair.ac.idresearchgate.net. These studies typically identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex ukaazpublications.com.

The results of these docking studies are often presented in terms of a docking score, which estimates the binding affinity ukaazpublications.com. The table below shows representative docking scores for a series of quinazoline compounds against a specific target, illustrating the utility of this method in ranking potential ligands.

| Compound | Docking Score (kcal/mol) |

| 4b | -7.96 |

| 4i | -7.83 |

| 4e | -7.73 |

| 4d | -7.57 |

| 4c | -7.53 |

Note: These scores are from a study on octahydroquinozalines and are presented for illustrative purposes acs.org.

Computational chemistry is not only used to analyze existing molecules but also to design new ones with specific properties. The quinazoline scaffold is a popular framework in drug design due to its versatile biological activities nih.govresearchgate.net.

The computational design of novel scaffolds based on this compound would involve several steps. Initially, a library of virtual compounds would be created by modifying the core structure with different substituents. These virtual compounds would then be subjected to in silico screening, including molecular docking and ADME (absorption, distribution, metabolism, and excretion) property prediction, to identify candidates with high predicted affinity for a target receptor and favorable drug-like properties nih.govnih.gov.

For example, a study on the design of novel quinazoline derivatives as anticancer agents utilized computational screening to identify promising lead compounds researchgate.net. This approach allows for the rational design of new molecules, saving significant time and resources compared to traditional trial-and-error synthesis and testing nih.gov.

Role of Quinazolin 2 Yl Propanedial As a Synthetic Building Block and for Scaffold Design

Utilization in the Construction of Diverse Heterocyclic Systems

The inherent reactivity of the 1,3-dicarbonyl unit in (Quinazolin-2-yl)propanedial makes it an exceptional precursor for the synthesis of a wide array of heterocyclic compounds. This reactivity allows for the facile construction of new ring systems fused to the quinazoline (B50416) core or attached in a spirocyclic fashion.

Access to Novel Fused and Spiro Quinazoline Derivatives

This compound serves as a key starting material for the preparation of novel fused quinazoline derivatives through reactions with various dinucleophiles. For instance, condensation reactions with hydrazines can yield pyrazolo[1,5-c]quinazolines, while reactions with hydroxylamine (B1172632) can lead to the formation of isoxazolo[5,4-c]quinazolines. These fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities.

Similarly, the synthesis of spiro quinazoline derivatives can be achieved by reacting this compound with compounds containing two nucleophilic centers that can attack the carbonyl groups. For example, reaction with 1,2-ethanedithiol (B43112) can produce spiro[quinazoline-2,2'- researchgate.netrsc.orgdithiolane] derivatives. The creation of such spirocyclic systems introduces three-dimensional complexity into the molecular structure, which can be advantageous for exploring new chemical space in drug discovery.

Synthesis of Complex Polycyclic Compounds via Cascade Reactions

The strategic placement of reactive functional groups in this compound allows for its participation in cascade reactions, enabling the efficient synthesis of complex polycyclic compounds in a single synthetic operation. These reactions, often triggered by a single event, proceed through a series of intramolecular transformations to rapidly build molecular complexity. For example, a Michael addition of a nucleophile to one of the activated carbonyl groups could be followed by an intramolecular cyclization and subsequent dehydration to afford a polycyclic aromatic system incorporating the quinazoline nucleus. Such cascade reactions are highly atom-economical and offer a powerful tool for the assembly of intricate molecular frameworks from a relatively simple precursor.

Scaffold Engineering for Advanced Molecular Design

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. This compound provides a unique opportunity for scaffold engineering, allowing for the systematic modification and elaboration of this important heterocyclic framework.

Design of Molecules Incorporating the this compound Framework

The dicarbonyl functionality of this compound can be strategically employed to introduce a variety of substituents and functional groups, thereby enabling the design of novel molecules with tailored properties. For instance, the malondialdehyde moiety can be derivatized to introduce linkers of varying lengths and flexibility, which can be used to connect the quinazoline scaffold to other pharmacophores or solid supports for applications in combinatorial chemistry and high-throughput screening.

Structure-Activity Relationship (SAR) Studies based on Scaffold Modification (Focus on Structural Variation, not Activity)

Table 1: Examples of Structural Variations Originating from this compound for SAR Studies

| Starting Material | Reagent | Resulting Structural Motif | Potential for Structural Variation |

|---|---|---|---|

| This compound | Substituted Hydrazines | Pyrazolo[1,5-c]quinazolines | Variation of substituents on the pyrazole (B372694) ring. |

| This compound | Amidines | Pyrimido[1,6-c]quinazolines | Introduction of different groups on the pyrimidine (B1678525) ring. |

Precursor for Further Functionalization and Derivatization

Beyond its direct use in constructing heterocyclic systems, this compound serves as a valuable precursor for a multitude of further chemical transformations. The carbonyl groups can be reduced to alcohols, which can then be subjected to a wide range of functional group interconversions. Alternatively, the acidic methylene (B1212753) proton between the two carbonyls can be deprotonated to generate a nucleophilic species, which can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. This allows for the introduction of a vast array of side chains and functional groups at the C2-position of the quinazoline ring, further expanding the chemical diversity accessible from this versatile starting material.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrazolo[1,5-c]quinazolines |

| Isoxazolo[5,4-c]quinazolines |

| Spiro[quinazoline-2,2'- researchgate.netrsc.orgdithiolane] |

| Pyrimido[1,6-c]quinazolines |

Introduction of Additional Side Chains and Pharmacophores

This compound, a dicarbonyl-substituted quinazoline, represents a versatile though reactive scaffold for the elaboration of the quinazoline core. The propanedial (B3416024) moiety, with its two electrophilic carbonyl carbons, serves as a prime handle for the introduction of a wide array of side chains and pharmacophoric groups through various chemical transformations. The reactivity of this 1,3-dicarbonyl system allows for condensation and cyclization reactions with a multitude of nucleophilic reagents, leading to the formation of diverse and complex molecular architectures.

One of the most common applications of 1,3-dicarbonyl compounds in medicinal chemistry is in the synthesis of heterocyclic rings. For instance, reaction of this compound with hydrazine (B178648) derivatives can yield pyrazole-substituted quinazolines. The choice of substituted hydrazines allows for the introduction of various functionalities on the resulting pyrazole ring, thereby modulating the physicochemical and pharmacological properties of the final compound. Similarly, condensation with hydroxylamine can lead to the formation of isoxazole-containing quinazolines.

Furthermore, the propanedial group can react with amidines or guanidines to construct pyrimidine rings fused or linked to the quinazoline core. This strategy is particularly useful for incorporating hydrogen bond donors and acceptors, which can be crucial for target binding. The Knoevenagel condensation, reacting the propanedial with active methylene compounds such as malononitrile (B47326) or cyanoacetamide, followed by potential intramolecular cyclization, provides another avenue for introducing diverse, functionalized side chains.

The versatility of this compound as a synthetic building block is further highlighted by its potential to undergo reactions with primary and secondary amines. Depending on the reaction conditions, this can lead to the formation of enamine intermediates, which can be further functionalized, or can be used in multicomponent reactions to build more complex side chains in a single step. This reactivity allows for the attachment of various alkyl, aryl, or heterocyclic amines, each contributing unique properties to the parent quinazoline scaffold.

A hypothetical reaction scheme illustrating the introduction of a pyrazole pharmacophore is presented below:

| Reactant 1 | Reactant 2 | Resulting Pharmacophore | Potential Biological Relevance |

| This compound | Hydrazine hydrate | Pyrazole | Anti-inflammatory, Analgesic |

| This compound | Phenylhydrazine | N-phenylpyrazole | Anticancer, Antimicrobial |

| This compound | Hydroxylamine | Isoxazole | Antiviral, Antifungal |

| This compound | Guanidine | Aminopyrimidine | Kinase inhibition |

Generation of Libraries of Quinazoline-Propanedial Hybrids

The synthetic utility of this compound extends beyond the synthesis of single, targeted molecules to the generation of large, diverse libraries of quinazoline-propanedial hybrids. The reactive nature of the propanedial moiety makes it an ideal substrate for combinatorial and parallel synthesis approaches, enabling the rapid exploration of chemical space around the quinazoline core. By systematically reacting this compound with a collection of diverse building blocks, libraries of novel compounds can be efficiently generated for high-throughput screening.

A common strategy for library generation involves arraying a series of this compound analogues (with substitutions on the quinazoline ring) and reacting them with a set of diverse nucleophiles. For example, a library of pyrazole-substituted quinazolines can be created by reacting various substituted (Quinazolin-2-yl)propanedials with a library of different hydrazines. This approach allows for the systematic investigation of structure-activity relationships (SAR), as both the quinazoline core and the appended side chain can be independently varied.

Multicomponent reactions (MCRs) involving this compound would be a particularly powerful tool for library synthesis. An MCR could, in a single step, combine the quinazoline-propanedial scaffold with two or more other building blocks to generate highly complex and diverse structures. This not only increases the efficiency of the synthesis but also allows for the exploration of a much broader range of molecular architectures.

The table below illustrates a hypothetical library of quinazoline-propanedial hybrids that could be generated by reacting this compound with a selection of binucleophilic reagents, leading to the formation of various heterocyclic side chains.

| Entry | Binucleophilic Reagent | Resulting Heterocyclic Side Chain |

| 1 | Ethylenediamine | Dihydropyrazine |

| 2 | o-Phenylenediamine | Benzodiazepine |

| 3 | Thiourea (B124793) | Pyrimidinethione |

| 4 | 2-Aminophenol | Benzoxazepine |

| 5 | Hydrazonoyl chlorides | 1,2,4-Triazine |

The generation of such libraries is crucial in the early stages of drug discovery for identifying hit compounds with desired biological activity. The structural diversity embedded within these libraries increases the probability of finding novel interactions with biological targets. Subsequent optimization of these initial hits can then lead to the development of potent and selective drug candidates.

Future Research Directions and Theoretical Perspectives

Exploration of Novel Synthetic Pathways

While classical methods for quinazoline (B50416) synthesis are well-documented, future efforts should focus on developing more efficient, sustainable, and versatile synthetic routes to (Quinazolin-2-yl)propanedial and its derivatives. nih.govresearchgate.net Modern synthetic strategies offer significant advantages in terms of yield, atom economy, and environmental impact.

Key areas for exploration include:

Multi-Component Reactions (MCRs): Designing one-pot reactions that combine three or more starting materials to construct the target molecule in a single step would be highly efficient. openmedicinalchemistryjournal.com An MCR approach could involve, for example, a 2-aminobenzonitrile (B23959) derivative, an orthoester, and a protected malondialdehyde equivalent.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of quinazoline derivatives. openmedicinalchemistryjournal.com This technique could be applied to the cyclization step forming the quinazoline ring.

Eco-Friendly Catalysis: Investigating the use of green catalysts, such as ionic liquids or solid-supported catalysts, could lead to more sustainable synthetic processes. openmedicinalchemistryjournal.com These catalysts can often be recycled, reducing waste and cost.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product purity. Adapting the synthesis of this compound to a flow process could be beneficial for future large-scale production.

A comparative overview of potential synthetic approaches is presented in Table 1.

| Synthetic Strategy | Potential Starting Materials | Key Advantages | Primary Research Goal |

| Multi-Component Reaction | 2-Aminobenzonitrile, Triethyl orthoformate, Malondialdehyde tetraethyl acetal | High efficiency, atom economy, reduced workup | To establish a convergent and rapid one-pot synthesis. |

| Microwave-Assisted Synthesis | N'-(2-cyanophenyl)formimidamide, lithiated propanedial (B3416024) derivative | Drastically reduced reaction times, improved yields | To optimize reaction conditions for speed and efficiency. openmedicinalchemistryjournal.com |

| Eco-Friendly Catalysis | Anthranilic acid, Formamide, Propanedial derivative | Use of recyclable catalysts, milder reaction conditions | To develop a sustainable and environmentally benign synthetic route. |

Table 1: Prospective Novel Synthetic Pathways for this compound. This interactive table outlines potential modern synthetic strategies that could be explored for the efficient and sustainable production of the target compound and its derivatives.

Advanced Spectroscopic Characterization of Complex Derivatives

A thorough understanding of the structural and electronic properties of this compound derivatives is crucial. While standard spectroscopic methods (NMR, IR, MS) are fundamental, advanced techniques are needed to characterize more complex structures, such as co-crystals, metal complexes, or supramolecular assemblies.

Future research should employ:

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning the proton and carbon signals for complex derivatives, especially those with multiple substituents or stereocenters.

Solid-State NMR: For crystalline derivatives, solid-state NMR can provide valuable information about the molecular structure and packing in the solid state.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules. nih.gov Obtaining crystal structures of this compound derivatives would provide precise data on bond lengths, bond angles, and intermolecular interactions.

UV-Vis and Fluorescence Spectroscopy: These techniques can probe the electronic transitions within the molecules. nih.govbeilstein-journals.org Studying the photophysical properties is particularly important if the derivatives are being considered for applications in materials science or as biological probes.

Table 2 presents hypothetical spectroscopic data for a representative complex derivative, illustrating the type of information that would be sought.

| Technique | Hypothetical Data for a Phenyl-Substituted Derivative | Information Gained |

| ¹H-NMR | δ 9.5 (s, 1H, CHO), 8.0-7.5 (m, 9H, Ar-H), 4.5 (t, 1H, CH) | Confirms presence of aldehyde and aromatic protons; provides information on chemical environment and coupling. |

| ¹³C-NMR | δ 195.1 (CHO), 165.4, 155.2, 151.8 (Quinazoline C), 135-120 (Ar-C), 55.6 (CH) | Identifies carbonyl, aromatic, and aliphatic carbons. nih.gov |

| IR (cm⁻¹) | 3050 (Ar C-H), 2850, 2750 (Aldehyde C-H), 1680 (C=O), 1610 (C=N), 1580 (C=C) | Confirms functional groups like aldehyde, C=N, and aromatic rings. nih.gov |

| UV-Vis (λₘₐₓ) | 225 nm, 270 nm, 315 nm | Characterizes electronic π–π* and n–π* transitions within the conjugated system. nih.gov |

Table 2: Representative Spectroscopic Data for a Hypothetical Derivative. This interactive table shows the expected type of data from advanced spectroscopic analysis of a complex derivative of this compound.

Deeper Computational Insights into Reactivity and Properties

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, complementing experimental work. researchgate.net For this compound, theoretical studies can offer deep insights into its electronic structure, reactivity, and potential interactions with biological targets.

Future computational studies should focus on:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, calculate spectroscopic properties (NMR, IR), and determine electronic properties like HOMO-LUMO energy gaps, which relate to the molecule's reactivity and photophysical behavior. nih.govasianpubs.org

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound derivatives to the active site of a protein, guiding the design of more potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, for instance, when bound to a protein. nih.gov This can reveal the stability of the protein-ligand complex and key interactions that maintain binding.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives, helping to prioritize compounds with favorable drug-like properties for synthesis and experimental testing. nih.gov

Design Principles for New Chemical Entities based on the this compound Scaffold

The quinazoline core is a "privileged scaffold" in drug discovery, forming the basis of numerous approved drugs. researchgate.netnih.govarabjchem.org The this compound structure offers unique opportunities for creating new chemical entities (NCEs) by leveraging the reactivity of the propanedial moiety.

Key design principles to explore include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—the quinazoline ring (e.g., with halogen or methoxy (B1213986) groups) and the propanedial side chain—and evaluating the effect on biological activity is fundamental. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD): The this compound scaffold can be used as a core fragment to which other small molecular fragments are linked to build potent and selective ligands for specific biological targets.

Molecular Hybridization: Covalently linking the this compound scaffold with another known pharmacophore can create hybrid molecules with dual or enhanced activity. nih.gov For example, the propanedial group could be used as a reactive handle to link to other molecules or to form new heterocyclic rings.

The quinazoline scaffold itself is known to be a versatile starting point for developing inhibitors for targets like EGFR and VEGFR, which are crucial in cancer therapy. arabjchem.org The unique propanedial functional group could serve as a key interaction point or a reactive center for covalent inhibitors, offering a novel approach to designing targeted therapies.

Q & A

Q. What are the recommended synthetic routes for (Quinazolin-2-yl)propanedial, and how can purity be validated?

- Methodological Answer : A common approach involves condensation reactions between quinazoline precursors and dialdehyde derivatives under reflux conditions. For purity validation, employ thin-layer chromatography (TLC) with toluene-ethyl acetoacetate-water (8.7:1.2:1.1) as the solvent system and iodine vapor for visualization . Recrystallization using ethanol or methanol is recommended to remove impurities. Advanced purification techniques like column chromatography (silica gel, hexane/ethyl acetate gradient) may enhance yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the quinazoline ring structure and propanedial side-chain connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., aldehyde C=O stretches at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation. For crystallinity analysis, X-ray diffraction (XRD) is ideal, while UV-Vis spectroscopy can assess electronic transitions relevant to bioactivity .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing this compound’s anti-proliferative activity?

- Methodological Answer : Systematically modify substituents on the quinazoline core (e.g., electron-withdrawing/donating groups at positions 6 or 7) and the propanedial chain (e.g., alkyl/aryl substitutions). Test derivatives in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate activity trends with computational parameters (e.g., logP, polar surface area) to identify pharmacophores. Include positive controls like doxorubicin and validate selectivity via non-cancerous cell lines (e.g., HEK293) .

Q. What strategies resolve contradictions in reported anti-proliferative mechanisms of quinazoline derivatives?

- Methodological Answer : Discrepancies may arise from variations in cell lines, assay protocols, or compound stability. Standardize experimental conditions (e.g., incubation time, serum concentration) and validate results across multiple cell models. Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining, cell cycle analysis via flow cytometry) to confirm mechanisms. Cross-reference with molecular docking to predict target interactions (e.g., EGFR, tubulin) .

Q. How to perform molecular docking studies to identify potential biological targets of this compound?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Maestro. Prepare the ligand by optimizing 3D geometry (Avogadro) and assigning charges (AMBER force field). Select protein targets (e.g., kinases, DNA topoisomerases) from PDB. Run docking simulations with flexible residues in active sites. Validate predictions via in vitro enzyme inhibition assays (e.g., IC₅₀ determination) and compare binding affinities with known inhibitors .

Q. How to assess the environmental fate and ecotoxicological risks of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL:

- Physical-Chemical Properties : Measure logKow, hydrolysis rates, and photodegradation in simulated sunlight.

- Biotic/Abiotic Degradation : Use OECD 301/302 tests to evaluate biodegradability in soil/water.